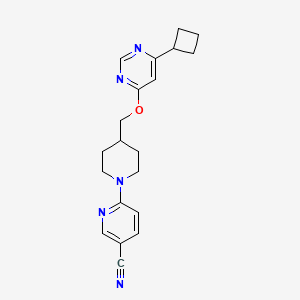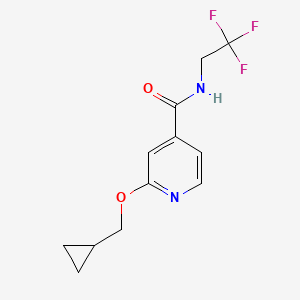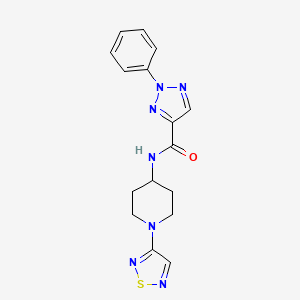![molecular formula C19H19ClN2O4S2 B2932517 4-((4-chlorophenyl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)butanamide CAS No. 941907-46-6](/img/structure/B2932517.png)
4-((4-chlorophenyl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of thiazole, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring. It has a sulfonyl group attached to a 4-chlorophenyl group, and a butanamide group attached to a 4-ethoxybenzo[d]thiazol-2-yl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring, the introduction of the sulfonyl and butanamide groups, and the attachment of the 4-chlorophenyl and 4-ethoxybenzothiazol-2-yl groups .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement and orientation of these groups .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the sulfonyl group might be susceptible to nucleophilic attack, while the amide group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Synthesis Methodologies and Chemical Reactions
Synthesis of Cyclic Sulfonamides through Intramolecular Diels-Alder Reactions
This approach involves the synthesis of novel cyclic sulfonamides by thermal Diels-Alder reaction of triene derivatives of buta-1,3-diene-1-sulfonic acid amide. The reaction's stereochemical outcomes were analyzed using NMR spectroscopy and X-ray crystallographic analysis, indicating its utility in creating compounds with potential biological activities, including acting as histamine H3 receptor antagonists (Greig, Tozer, & Wright, 2001).
Synthesis and Antiviral Activity of Sulfonamide Derivatives
Starting from 4-chlorobenzoic acid, a series of sulfonamide derivatives was synthesized, displaying anti-tobacco mosaic virus activity. This highlights the compound's potential application in antiviral research (Chen et al., 2010).
Potential Biological Activities
Carbonic Anhydrase Inhibitors
A study on the inhibition of tumor-associated isozyme IX by halogenosulfanilamide and halogenophenylaminobenzolamide derivatives revealed that these compounds are potent inhibitors of the carbonic anhydrase IX isozyme. This suggests a potential application in designing antitumor agents (Ilies et al., 2003).
Antimicrobial and Antiproliferative Agents
N-ethyl-N-methylbenzenesulfonamide derivatives have been synthesized and evaluated for their antimicrobial and antiproliferative activities. This research indicates the compound's utility in developing new treatments against microbial infections and cancer (Abd El-Gilil, 2019).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been used as luminescent materials
Mode of Action
It is known that similar compounds exhibit luminescent properties due to excited state intramolecular proton transfer (esipt) . This process involves a proton transfer in the excited state, leading to emission of light .
Biochemical Pathways
The luminescent properties of similar compounds suggest that they may interact with pathways related to light emission and energy transfer .
Result of Action
The luminescent properties of similar compounds suggest that they may affect cellular processes related to light emission and energy transfer .
Action Environment
Similar compounds have been reported to have good thermal and electrochemical stability , suggesting that they may be resistant to changes in environmental conditions.
Propiedades
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4S2/c1-2-26-15-5-3-6-16-18(15)22-19(27-16)21-17(23)7-4-12-28(24,25)14-10-8-13(20)9-11-14/h3,5-6,8-11H,2,4,7,12H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKXPDBIPNZULN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl benzo[d][1,2,3]thiadiazole-5-carboxylate](/img/structure/B2932434.png)
![N-cyclohexyl-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![7-(4-ethoxyphenyl)-3-((2-(2-methyl-1H-indol-3-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2932437.png)
![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 2-(4-fluorophenyl)acetate](/img/structure/B2932438.png)
![N-(cyanomethyl)-N-cyclopropyl-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2932439.png)
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2932440.png)
![3-(2-methyl-1H-benzo[d]imidazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2932441.png)
![3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one](/img/structure/B2932444.png)



![(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2932454.png)

![(E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide](/img/structure/B2932457.png)